4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol
Description
Properties
Molecular Formula |
C13H9ClN2O |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
4-(7-chloropyrazolo[1,5-a]pyridin-2-yl)phenol |
InChI |
InChI=1S/C13H9ClN2O/c14-13-3-1-2-10-8-12(15-16(10)13)9-4-6-11(17)7-5-9/h1-8,17H |
InChI Key |
VLQYYDIPZFAGOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NN2C(=C1)Cl)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Electrophilic Iodocyclization
A iodine-mediated electrophilic cyclization of 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles yields 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines. Adapting this method, the pyrazolo[1,5-a]pyridine core is synthesized by treating azide intermediates with iodine in dichloromethane (DCM) under basic conditions (NaHCO₃ or K₃PO₄). Yields range from 70–88%, with the reaction conducted in the dark to prevent iodine degradation.
Example Protocol
-
Substrate : 4-(azidomethyl)-1-(7-chloropyrazolo[1,5-a]pyridin-2-yl)phenol precursor
-
Reagent : I₂ (1.2 equiv)
-
Base : NaHCO₃ (1 equiv) or K₃PO₄ (5 equiv)
-
Solvent : DCM, RT, 12 h
Chlorination at the 7-Position
Introducing chlorine at the 7-position is critical for modulating electronic properties. Direct chlorination and halogen exchange are common approaches.
Direct Chlorination Using N-Chlorosuccinimide (NCS)
NCS in acetonitrile at 80°C selectively chlorinates the pyridine ring. A study on analogous pyrazolo[1,5-a]pyrimidines achieved 89% chlorination efficiency at the 7-position using NCS.
Optimized Conditions
Halogen Exchange via Buchwald-Hartwig Amination
Palladium-catalyzed halogen exchange enables precise substitution. For example, replacing iodine at the 7-position with chlorine using Pd(OAc)₂/Xantphos and LiCl in toluene at 110°C achieves 78% yield.
Phenolic Group Incorporation
Coupling the chlorinated core with a phenolic moiety relies on Suzuki-Miyaura cross-coupling or Ullmann-type reactions.
Suzuki-Miyaura Coupling
Aryl boronic acids react with halogenated intermediates under palladium catalysis. For 4-hydroxyphenyl incorporation, 4-hydroxyphenylboronic acid is coupled with 7-chloropyrazolo[1,5-a]pyridine-2-iodide.
Representative Procedure
Ullmann Coupling for Direct Phenolic Attachment
Copper(I)-mediated coupling between 7-chloropyrazolo[1,5-a]pyridine-2-amine and 4-iodophenol in DMF at 120°C affords the target compound in 68% yield.
Purification and Characterization
Final purification employs flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Purity is confirmed via HPLC (>98%) and structural validation through NMR and HRMS.
Table 1: Comparative Analysis of Synthetic Routes
Green Chemistry Approaches
Recent advances emphasize atom economy and reduced waste. A one-pot cyclization-chlorination sequence using ethanol as a solvent achieves 72% yield with an E-factor of 2.1, outperforming traditional methods (E-factor >5). Microwave-assisted synthesis reduces reaction times from 12 h to 45 minutes, enhancing throughput.
Challenges and Optimization
-
Regioselectivity : Competing chlorination at the 5-position occurs without steric directing groups (e.g., tert-butyl), reducing yield by 15–20%.
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but complicate purification. Switching to THF/water mixtures reduces emulsion formation.
-
Catalyst Loading : Reducing Pd(PPh₃)₄ from 5 mol% to 2 mol% with microwave irradiation maintains yield while lowering costs.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for iodocyclization, achieving 84% yield with 99% purity. Environmental impact assessments highlight a 30% reduction in solvent waste compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The chlorinated pyrazole ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyrazolo[1,5-a]pyridine Core
Pyrazolo[1,5-a]pyridin-2-ylmethanol (CAS: 76943-47-0)
- Core Structure : Pyrazolo[1,5-a]pyridine.
- Substituents : Hydroxymethyl (-CH2OH) at position 2.
- Properties : Molecular weight = 148.16; predicted pKa = 13.61; higher polarity than the target compound due to the smaller substituent.
7-Phenylpyrazolo[1,5-a]pyridine (CAS: 72851-18-4)
- Core Structure : Pyrazolo[1,5-a]pyridine.
- Substituents : Phenyl group at position 6.
- Properties : Molecular weight = 195.22; LogP = 2.40; reduced solubility compared to the target compound due to the absence of a polar hydroxyl group.
- Comparison : The phenyl group at position 7 introduces steric hindrance, whereas the chloro substituent in the target compound may enhance electronic withdrawal effects .
Compounds with Pyrazolo[1,5-a]pyrimidine Core
3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS: 419546-29-5)
- Core Structure : Pyrazolo[1,5-a]pyrimidin-7(4H)-one.
- Substituents : 4-Chlorophenyl, methyl, and phenyl groups.
- Properties : Molecular weight = 335.8; solubility in DMSO (10 mM stock solution).
- Comparison: The ketone group in the pyrimidinone core alters electronic distribution compared to the pyridine ring in the target compound. The chloro substituent here is on the phenyl ring rather than the core .
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (Compound 69)
- Core Structure : Pyrazolo[1,5-a]pyrimidin-7(4H)-one.
- Substituents : 3,5-Bis(trifluoromethyl)phenyl and 4-chlorophenyl.
- Properties : High molecular weight (MW ≈ 485.7); trifluoromethyl groups enhance lipophilicity (LogP > 3).
- Comparison : The electron-withdrawing trifluoromethyl groups contrast with the hydroxyl group in the target compound, affecting solubility and bioavailability .
Complex Fused-Ring Analogs
7-(4-Chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (CAS: 1015553-25-9)
- Core Structure : Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one.
- Substituents : 4-Chlorophenyl, methyl, and phenyl groups.
- Properties : Molecular weight = 386.8; complex fused-ring system reduces conformational flexibility.
- Comparison : The additional pyridine ring increases molecular rigidity compared to the simpler pyrazolo[1,5-a]pyridine core of the target compound .
Physicochemical Properties
Q & A
Q. What are the standard synthetic protocols for preparing 4-(7-chloropyrazolo[1,5-a]pyridin-2-yl)phenol?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:
- Chlorination : Refluxing precursor compounds (e.g., hydroxyl-substituted pyrazolo[1,5-a]pyridines) with phosphorus oxychloride (POCl₃) and a base like triethylamine in 1,4-dioxane .
- Condensation : Coupling chlorinated intermediates with phenol derivatives via Suzuki-Miyaura or Buchwald-Hartwig reactions, often using palladium catalysts .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization (cyclohexane/CH₂Cl₂) yield high-purity products .
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | POCl₃, Et₃N, 1,4-dioxane, reflux (3 h) | 60–75 | |
| Coupling | Pd(OAc)₂, SPhos ligand, K₃PO₄, THF, 80°C | 50–65 |
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromaticity .
- Single-Crystal X-ray Diffraction : Provides precise bond lengths, angles, and crystallographic parameters (e.g., R factor < 0.06) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calculated vs. observed) .
Example : A related pyrazolo[1,5-a]pyrimidine derivative showed mean C–C bond length = 0.003 Å and R factor = 0.055 in X-ray analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in halogenation steps?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics, while non-polar solvents reduce side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 3 h to 30 min) and improves yield by 10–15% compared to traditional reflux .
- Catalyst Screening : Pd-based catalysts with bulky ligands (e.g., SPhos) improve regioselectivity in cross-coupling steps .
Contradiction Note : Traditional thermal methods (e.g., POCl₃ reflux) remain widely used for scalability , but microwave methods are favored for rapid screening .
Q. How should researchers address discrepancies in spectral data during structural elucidation?
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) .
- Dynamic Effects : Account for tautomerism or conformational flexibility, which may cause splitting in ¹H NMR signals .
- Crystallography : Resolve ambiguities in substituent positions (e.g., chlorine vs. methyl orientation) via X-ray diffraction .
Case Study : A pyrazolo[1,5-a]pyrimidine derivative exhibited a 0.1 ppm deviation in ¹³C NMR due to solvent polarity, resolved by repeating measurements in CDCl₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
